molecular formula C13H9BrClN3O2S B13651102 7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13651102
M. Wt: 386.65 g/mol
InChI Key: BIUKCZFRZPGCAP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps. One common method includes:

Chemical Reactions Analysis

7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s kinase inhibitory properties make it a candidate for studying cell signaling pathways.

    Medicine: Its diverse biological activities suggest potential therapeutic applications, although specific drugs based on this compound are not yet available.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The exact mechanism of action for 7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. its kinase inhibitory properties suggest that it may interfere with cell signaling pathways by inhibiting specific kinases. This inhibition can affect various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar compounds to 7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine include other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of bromine, chlorine, and tosyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H9BrClN3O2S

Molecular Weight

386.65 g/mol

IUPAC Name

7-bromo-2-chloro-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C13H9BrClN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(14)12-13(18)16-6-11(15)17-12/h2-7H,1H3

InChI Key

BIUKCZFRZPGCAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Cl)Br

Origin of Product

United States

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